N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899749-43-0
VCID: VC6679871
InChI: InChI=1S/C23H29ClN4O3S/c24-17-5-3-6-18(15-17)25-21(29)16-32-22-19-7-1-2-8-20(19)28(23(30)26-22)10-4-9-27-11-13-31-14-12-27/h3,5-6,15H,1-2,4,7-14,16H2,(H,25,29)
SMILES: C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C23H29ClN4O3S
Molecular Weight: 477.02

N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899749-43-0

VCID: VC6679871

Molecular Formula: C23H29ClN4O3S

Molecular Weight: 477.02

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide - 899749-43-0

Description

N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with a molecular formula of C₂₃H₂₉ClN₄O₃S and a molecular weight of 477.0 g/mol . This compound features a 3-chlorophenyl group, a morpholinopropyl moiety, and a hexahydroquinazolin-4-yl thioacetamide framework. Its unique structure suggests potential applications in medicinal chemistry, particularly due to the presence of the thioamide functional group, which is known for its versatility in organic synthesis.

Synthesis and Potential Applications

The synthesis of N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. Optimizing these steps can lead to improved yields and purity of the final product. This compound has potential applications in medicinal chemistry due to its unique structure, which may allow for further modifications leading to novel therapeutic agents.

Biological Activities and Research Findings

While specific biological activities of N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have not been extensively documented, compounds with similar structures often exhibit significant biological activities. These include antiproliferative effects, as seen in related quinoline derivatives, which can induce cell cycle arrest and activate caspases, leading to programmed cell death . Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

CAS No. 899749-43-0
Product Name N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Molecular Formula C23H29ClN4O3S
Molecular Weight 477.02
IUPAC Name N-(3-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H29ClN4O3S/c24-17-5-3-6-18(15-17)25-21(29)16-32-22-19-7-1-2-8-20(19)28(23(30)26-22)10-4-9-27-11-13-31-14-12-27/h3,5-6,15H,1-2,4,7-14,16H2,(H,25,29)
Standard InChIKey JKPPLTISCBEXPH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl
Solubility not available
PubChem Compound 18578792
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator